molecular formula C14H21NO B187296 N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide CAS No. 6188-15-4

N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide

Cat. No. B187296
CAS RN: 6188-15-4
M. Wt: 219.32 g/mol
InChI Key: UJMGEQKWJNWGRY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for metal ions such as iron, copper, and zinc. DBM has been shown to form stable complexes with these metal ions, which can prevent their accumulation and toxicity in the body. This property makes DBM a potential candidate for the treatment of metal-related diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of DBM as a chelating agent involves the formation of stable complexes with metal ions. The resulting complexes are then excreted from the body, preventing their accumulation and toxicity. DBM has also been shown to have antioxidant properties, which can further protect the body from oxidative stress caused by metal ions.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. In animal studies, DBM has been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. DBM has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that DBM has potential anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well-known. However, one limitation of DBM is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on DBM. One direction is the development of novel DBM derivatives with improved solubility and chelating properties. Another direction is the investigation of the potential therapeutic applications of DBM for metal-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential anti-inflammatory and antioxidant properties of DBM warrant further investigation for the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. Its chelating properties and antioxidant properties make it a promising candidate for the treatment of metal-related diseases. Further research is needed to fully understand the mechanism of action of DBM and its potential applications.

Synthesis Methods

DBM can be synthesized by the reaction of benzoyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a solvent such as ethanol. The purity of the final product can be confirmed by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

CAS RN

6188-15-4

Product Name

N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-10-6-7-12(8-11(10)2)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16)

InChI Key

UJMGEQKWJNWGRY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C

Origin of Product

United States

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